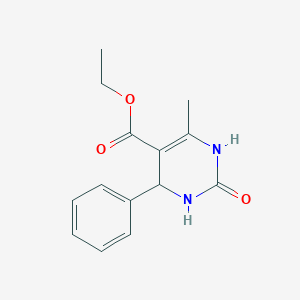

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Overview

Description

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction typically employs ethanol as a solvent and requires reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using various catalysts and reaction conditions to enhance yield and purity. The use of different aldehydes and urea analogues can also lead to the production of derivatives with diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Similar in structure but may have different biological activities.

4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities but with different receptor selectivity.

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A derivative with distinct structural features and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer its diverse biological activities and potential therapeutic applications.

Biological Activity

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5395-36-8) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 260.29 g/mol. The compound is typically synthesized through multicomponent reactions involving urea derivatives and aldehydes under various catalytic conditions . The synthesis process often yields high purity (>95%) and can be characterized using techniques such as NMR spectroscopy and melting point analysis .

Biological Activities

The biological activity of this compound has been investigated in various studies highlighting its potential pharmacological effects:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant antibacterial and antifungal activities against various pathogens. In vitro assays indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Research indicates that ethyl 6-methyl-2-oxo-4-phenyl derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various methodologies including DPPH and ABTS assays.

Anticancer Properties

The potential anticancer effects of ethyl 6-methyl-2-oxo-4-phenyl compounds have also been explored. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Specific studies have shown cytotoxic effects against breast cancer cells (MCF7) and colon cancer cells (HT29).

The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo-4-phenyl compounds are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial cells or cancer cells.

- Interaction with Cellular Targets : Binding studies indicate that these compounds can interact with proteins such as bovine serum albumin, influencing their bioavailability and efficacy in biological systems .

- Modulation of Signaling Pathways : Ethyl 6-methyl derivatives may modulate key signaling pathways involved in inflammation and cell proliferation, contributing to their therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of ethyl 6-methyl derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized tetrahydropyrimidines exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cytotoxicity Assessment : In a cytotoxicity assay against MCF7 breast cancer cells, ethyl 6-methyl derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMNHHAUVFEMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277536 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-36-8 | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A1: this compound is commonly synthesized through the Biginelli reaction. This one-pot, three-component condensation involves reacting urea, benzaldehyde, and ethyl acetoacetate [, ]. Notably, research highlights the successful utilization of CuO@SiO2 nanocatalyst in this reaction, achieving an 85% yield under mild conditions [].

Q2: What is the structural characterization of this compound?

A2: The molecular formula of this compound is C14H16N2O3, indicating the presence of a dihydropyrimidine ring []. Crystallographic studies reveal that this ring adopts a screw-boat conformation. Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds: strong N—H⋯O and weak C—H⋯O interactions []. An intramolecular C—H⋯O hydrogen bond also contributes to the compound's structure [].

Q3: Has this compound demonstrated any notable biological activity?

A3: Derivatives of this compound, specifically the 2-(methacryloyloxy)ethyl derivative, exhibit promising inhibitory activity against various enzymes []. This derivative demonstrated effective inhibition of human carbonic anhydrase (CA) isozymes I and II, with Ki values in the nanomolar range []. Furthermore, it exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values also falling within the nanomolar range [].

Q4: How can this compound be used as a building block for other heterocyclic compounds?

A4: this compound serves as a versatile starting material for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidines, thiazolo[3,4-c]pyrimidines, and pyrimido[4,5-d]pyridazines []. These compounds are accessible through a series of reactions, including bromination, reactions with malononitrile or ethyl cyanoacetate, and subsequent transformations with reagents like arene diazonium salts, hydrazine derivatives, thiourea, thiosemicarbazide, and phenylhydrazine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.